1-Methyl-2-(2-phenylpropan-2-yl)benzene
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Overview
Description
1-Methyl-2-(2-phenylpropan-2-yl)benzene, also known as cumene, is an organic compound with the molecular formula C10H14. It is a colorless, flammable liquid with a characteristic aromatic odor. This compound is widely used in the production of phenol and acetone, which are important industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-(2-phenylpropan-2-yl)benzene can be synthesized through the alkylation of benzene with propylene. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), at elevated temperatures and pressures. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using the same alkylation process, but on a larger scale. The reaction is conducted in a continuous flow reactor, where benzene and propylene are fed into the reactor along with the catalyst. The reaction mixture is then separated, and the desired product is purified through distillation.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(2-phenylpropan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cumene hydroperoxide, which is an intermediate in the production of phenol and acetone.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: It can be reduced to form isopropylbenzene.
Common Reagents and Conditions
Oxidation: The oxidation of this compound to cumene hydroperoxide is typically carried out using oxygen or air in the presence of a catalyst, such as cobalt or manganese salts.
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation. These reactions are usually conducted at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
Major Products Formed
Oxidation: Cumene hydroperoxide
Substitution: Nitro-cumene, sulfo-cumene, halo-cumene
Reduction: Isopropylbenzene
Scientific Research Applications
1-Methyl-2-(2-phenylpropan-2-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It is used as a solvent in biochemical research.
Medicine: It is used in the production of pharmaceuticals.
Industry: It is used in the production of phenol and acetone, which are important industrial chemicals used in the manufacture of plastics, resins, and synthetic fibers.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-phenylpropan-2-yl)benzene involves its ability to undergo various chemical reactions. For example, in the oxidation reaction to form cumene hydroperoxide, the compound reacts with oxygen to form a peroxide intermediate. This intermediate can then undergo further reactions to form phenol and acetone. The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and catalysts used.
Comparison with Similar Compounds
1-Methyl-2-(2-phenylpropan-2-yl)benzene can be compared with other similar compounds, such as:
Toluene: Toluene is a methyl-substituted benzene, similar to this compound, but with a simpler structure. It is also used as a solvent and in the production of other chemicals.
Ethylbenzene: Ethylbenzene is another similar compound, with an ethyl group attached to the benzene ring. It is used in the production of styrene, which is a precursor to polystyrene plastics.
Xylene: Xylene is a dimethyl-substituted benzene, with two methyl groups attached to the benzene ring. It is used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its specific structure and its use in the production of phenol and acetone, which are important industrial chemicals.
Properties
CAS No. |
114266-78-3 |
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Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-methyl-2-(2-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C16H18/c1-13-9-7-8-12-15(13)16(2,3)14-10-5-4-6-11-14/h4-12H,1-3H3 |
InChI Key |
VNDXOIYEOFGKBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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